

Molecular structure of 2-Chloro-6-fluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chloro-6-fluorophenol*

Cat. No.: *B3420950*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-Chloro-6-fluorophenol**

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2-Chloro-6-fluorophenol** (CAS No. 2040-90-6), a key intermediate in the pharmaceutical and agrochemical industries.^{[1][2][3]} This document synthesizes data from spectroscopic analyses, computational modeling, and established chemical principles to offer a detailed structural elucidation. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties and structural nuances. The guide includes detailed experimental protocols and discusses the implications of its structure on its reactivity and applications.

Introduction and Strategic Importance

2-Chloro-6-fluorophenol is a halogenated aromatic compound whose strategic importance is rooted in its utility as a versatile building block for more complex molecules.^[2] Its unique substitution pattern, featuring a hydroxyl group flanked by chlorine and fluorine atoms, imparts specific electronic and steric properties that are leveraged in the synthesis of high-value products. Notably, it is a critical precursor in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and advanced agricultural chemicals.^[2] A thorough understanding of its three-dimensional structure, intramolecular forces, and electronic distribution is paramount for optimizing synthetic routes and for the rational design of new bioactive molecules.

This guide moves beyond a simple recitation of data, aiming instead to provide a causal understanding of why the molecule behaves as it does. We will explore its structure through the complementary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and theoretical computational methods.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-Chloro-6-fluorophenol** are summarized below. These data serve as the baseline for all subsequent structural analysis and are critical for quality control in any synthetic application.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ ClFO	[4][5]
Molecular Weight	146.55 g/mol	[4][6]
CAS Number	2040-90-6	[3][4][7]
IUPAC Name	2-chloro-6-fluorophenol	[5]
Melting Point	62-65 °C	[8]
Boiling Point	175-176 °C	
Appearance	White to off-white solid	[9]
LogP (Octanol/Water)	2.18	[6]

Elucidation of the Covalent and Three-Dimensional Structure

The definitive structure of a molecule is a composite picture assembled from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation yields a high-confidence model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule in solution. For **2-Chloro-6-fluorophenol**, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

- ^1H NMR Analysis: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (multiplicity) are dictated by the electron-withdrawing effects of the halogen and hydroxyl substituents. The proton adjacent to the fluorine will exhibit coupling to ^{19}F , providing a key diagnostic feature. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
- ^{13}C NMR Analysis: The ^{13}C NMR spectrum will display six unique signals for the six aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms (C1, C2, and C6) will be significantly downfield. Carbon-fluorine coupling (^1JCF , ^2JCF , etc.) provides unambiguous confirmation of the fluorine's position relative to the carbon skeleton.
- ^{19}F NMR Analysis: As ^{19}F is a spin- $1/2$ nucleus with 100% natural abundance, ^{19}F NMR is a highly sensitive technique. The spectrum for **2-Chloro-6-fluorophenol** will show a single resonance, and its coupling to adjacent protons will confirm the substitution pattern.

Vibrational Spectroscopy (IR)

Infrared spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

- O-H Stretch: A prominent, broad absorption band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
- C=C Aromatic Stretches: Multiple sharp peaks will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region, confirming the presence of the aromatic ring.
- C-O Stretch: A strong band around 1200 cm^{-1} is indicative of the C-O stretching of the phenol.
- C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds are found in the fingerprint region (typically $1000\text{-}1100\text{ cm}^{-1}$ for C-F and $600\text{-}800\text{ cm}^{-1}$ for C-Cl).

Spectroscopic data for **2-Chloro-6-fluorophenol** is available from public databases such as SpectraBase.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum will show a molecular ion peak at $m/z = 146$.[4] A key feature will be the $M+2$ peak at $m/z = 148$, with an intensity approximately one-third that of the M^+ peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes).
- Fragmentation: Common fragmentation pathways for phenols include the loss of CO and CHO radicals, which would lead to characteristic daughter ions.

The NIST Chemistry WebBook is an authoritative source for the mass spectrum of this compound.[4]

Intramolecular Interactions and Conformational Analysis

A critical feature of the **2-Chloro-6-fluorophenol** structure is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the adjacent halogen atoms. Studies on this molecule in low-temperature argon matrices have revealed the presence of a "Cl-type" isomer, characterized by an $\text{O-H}\cdots\text{Cl}$ hydrogen bond.[11] Interestingly, the corresponding "F-type" ($\text{O-H}\cdots\text{F}$) isomer was not observed under these conditions, suggesting that it converts to the more stable Cl-type isomer via hydrogen-atom tunneling.[11] This intramolecular interaction locks the hydroxyl group in a specific orientation, influencing the molecule's overall conformation, polarity, and reactivity.

Computational and Theoretical Insights

To complement experimental data, computational chemistry provides a powerful tool for visualizing and quantifying molecular properties. Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, electrostatic potential, and molecular orbitals.[12]

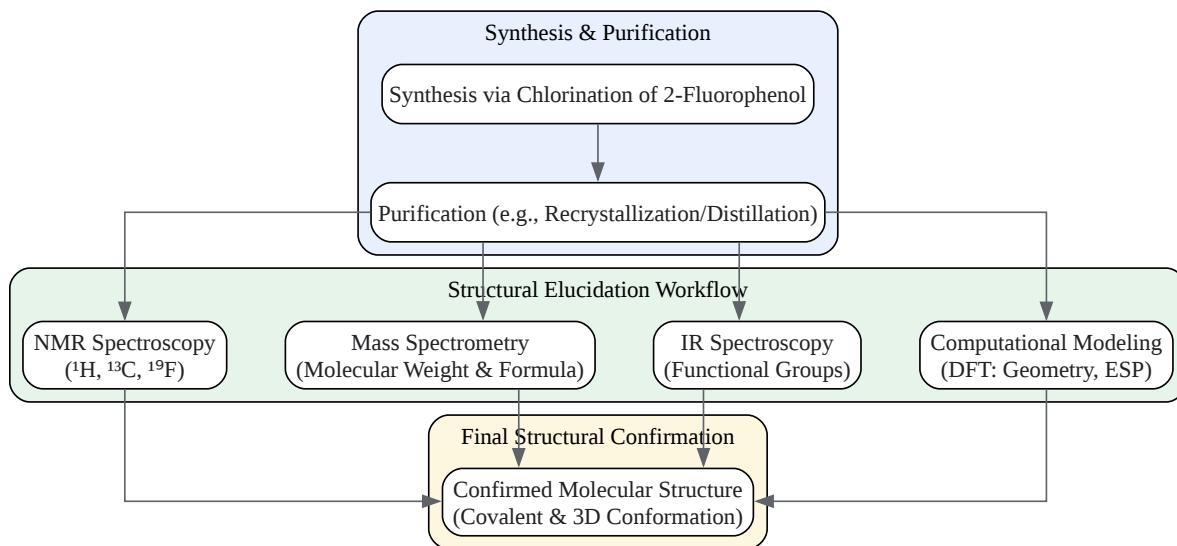
- Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, corroborating data that would be obtained from X-ray crystallography.
- Electrostatic Potential (ESP) Map: An ESP map visualizes the electron density distribution. For **2-Chloro-6-fluorophenol**, this would show a region of high negative potential (red) around the oxygen atom and regions of positive potential (blue) around the hydroxyl proton, making it a target for nucleophilic and electrophilic attack, respectively.
- Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.

Experimental & Analytical Protocols

The following protocols are standardized workflows for the structural characterization of **2-Chloro-6-fluorophenol**.

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh 10-20 mg of **2-Chloro-6-fluorophenol** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. An acquisition time of 1-2 hours is typical, depending on the concentration and instrument sensitivity.
- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F spectrum. This is a quick experiment due to the high sensitivity of the ^{19}F nucleus.


- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., TMS for ^1H and ^{13}C).
- Interpretation: Analyze chemical shifts, coupling constants (including J_{HF} and J_{CF}), and integration to assign all signals to the corresponding nuclei in the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount (a few milligrams) of the solid **2-Chloro-6-fluorophenol** powder onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.
- Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Key Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **2-Chloro-6-fluorophenol**.

Caption: Intramolecular hydrogen bonding in **2-Chloro-6-fluorophenol**.

Safety, Handling, and Storage

2-Chloro-6-fluorophenol is a hazardous substance and must be handled with appropriate precautions.[5][13]

- **Hazards:** It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and damaging fertility.[5] It is toxic to aquatic life with long-lasting effects.[5]
- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and

a lab coat.[13][14] Avoid breathing dust or vapors.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular structure of **2-Chloro-6-fluorophenol** is well-defined by a combination of modern analytical techniques. Its covalent framework is readily confirmed by NMR spectroscopy, while IR and MS provide orthogonal validation of its functional groups and molecular formula. Theoretical studies and low-temperature IR experiments strongly support a planar conformation stabilized by an intramolecular O-H…Cl hydrogen bond. This structural feature is not merely an academic detail; it governs the compound's physical properties and chemical reactivity, which are critical considerations for its successful application in the synthesis of pharmaceuticals and agrochemicals.

References

- Chem-Impex. (n.d.). **2-Chloro-6-fluorophenol**.
- NIST. (n.d.). **2-Chloro-6-fluorophenol**. NIST Chemistry WebBook.
- PubChem. (n.d.). **2-Chloro-6-fluorophenol**. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- SIELC Technologies. (n.d.). **2-Chloro-6-fluorophenol**.
- SpectraBase. (n.d.). 2-Chloro-6-fluoro-phenol [ATR-IR].
- SpectraBase. (n.d.). 2-Chloro-6-fluoro-phenol [FTIR].
- Angene. (n.d.). **2-Chloro-6-fluorophenol**.
- East European Journal of Physics. (2023, March 2). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-6-fluorophenol [zjjtxc.com]
- 4. 2-Chloro-6-fluorophenol [webbook.nist.gov]
- 5. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-6-fluorophenol | SIELC Technologies [sielc.com]
- 8. 2-Chloro-6-fluorophenol | 2040-90-6 [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2040-90-6 | 2-Chloro-6-fluorophenol [fluoromart.com]
- 12. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [Molecular structure of 2-Chloro-6-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3420950#molecular-structure-of-2-chloro-6-fluorophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com